![molecular formula C12H9F3N2O B1291040 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde CAS No. 898289-61-7](/img/structure/B1291040.png)
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde
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Overview
Description
“2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde” is a chemical compound that contains a trifluoromethyl group. It is used as an electrophilic component in a wide array of reactions .
Synthesis Analysis
The synthesis of compounds similar to “2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde” often involves the use of trifluoromethyltrimethylsilane . This reagent has been reported to perform nucleophilic trifluoromethylation of carbonyl compounds .Chemical Reactions Analysis
Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . This reaction is often used in the synthesis of pharmaceuticals and agrochemicals .Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound is utilized in the synthesis of pharmaceutical drugs. Its trifluoromethyl group is particularly significant as it’s often found in FDA-approved drugs due to its ability to enhance bioavailability and metabolic stability . The pyrazole moiety is a common scaffold in medicinal chemistry, contributing to the compound’s utility in creating new therapeutic agents.
Agrochemical Development
The pyrazole ring is also prevalent in agrochemistry. It’s used to develop novel agrochemicals, including pesticides and herbicides. The trifluoromethyl group can improve the activity and selectivity of these compounds, making them more effective against pests while being safer for crops .
Safety and Hazards
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that “2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde” and similar compounds may have potential applications in future pharmaceutical and agrochemical developments .
Mechanism of Action
Target of Action
The primary targets of the compound “2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde” are currently unknown
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the aldol reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-17-10(6-11(16-17)12(13,14)15)9-5-3-2-4-8(9)7-18/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBRCNYURIXHAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640362 |
Source
|
Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde | |
CAS RN |
898289-61-7 |
Source
|
Record name | Benzaldehyde, 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898289-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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